molecular formula C11H12N2O6 B11834800 Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate

Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate

Cat. No.: B11834800
M. Wt: 268.22 g/mol
InChI Key: UWAPGQCUMRNSNS-UHFFFAOYSA-N
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Description

Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate is a benzoate-based compound that serves as a versatile building block in organic and medicinal chemistry research. This high-purity intermediate is structurally analogous to documented precursors used in the synthesis of active pharmaceutical ingredients (APIs), particularly angiotensin II receptor blockers (ARBs) like azilsartan and candesartan, which are used to treat conditions such as high blood pressure and congestive heart failure . The molecular structure features a methyl ester, a nitro group, and a protected ethoxycarbonylamino (carbamate) group, which allows for further selective chemical modifications and transformations in multi-step synthetic pathways . As a key research chemical, its value lies in its role in exploring novel synthetic routes and developing new therapeutic candidates within a laboratory setting. The compound is typically supplied as a solid powder and should be stored in a cool, dark place, sealed and dry at room temperature to maintain stability . This product is intended for research and development purposes only and is not classified as a drug or approved for any form of human consumption. Intended Use & Research Applications: • For use as a chemical intermediate in non-clinical laboratory research. • For use in pharmaceutical R&D, specifically in the synthesis of potential active pharmaceutical ingredients (APIs). Important Notice: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

methyl 2-(ethoxycarbonylamino)-3-nitrobenzoate

InChI

InChI=1S/C11H12N2O6/c1-3-19-11(15)12-9-7(10(14)18-2)5-4-6-8(9)13(16)17/h4-6H,3H2,1-2H3,(H,12,15)

InChI Key

UWAPGQCUMRNSNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the ethoxycarbonylamino group. One common method includes:

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Amination: The nitro compound is then reacted with ethyl chloroformate and ammonia to introduce the ethoxycarbonylamino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxycarbonylamino group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Reduction: Methyl 2-((aminocarbonyl)amino)-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-((Ethoxycarbonyl)amino)-3-nitrobenzoic acid.

Scientific Research Applications

Scientific Research Applications

Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate has garnered attention for its diverse applications in scientific research:

Synthesis of Pharmaceuticals

This compound acts as an essential intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of Candesartan, a medication used to manage hypertension and heart failure. The compound's ability to undergo further chemical transformations makes it valuable for creating complex organic molecules required in drug development .

Biochemical Studies

In biological research, this compound is utilized as a substrate in enzyme assays and studies of enzyme interactions. Its structural characteristics allow researchers to explore enzyme mechanisms and substrate specificity, thus contributing to the understanding of metabolic pathways and potential therapeutic targets .

Antimicrobial Research

Recent studies have highlighted the potential of this compound in antimicrobial research. For instance, derivatives of similar compounds have shown activity against Mycobacterium tuberculosis, indicating that modifications to the nitrobenzoate structure can enhance efficacy against bacterial infections .

Case Study 1: Antimycobacterial Activity

A study investigated the structure-activity relationship (SAR) of various nitrobenzoate derivatives, including this compound. The findings indicated that certain modifications could significantly enhance the compound's potency against Mycobacterium tuberculosis. The study emphasized the importance of functional groups in determining biological activity and metabolic stability .

Case Study 2: Synthesis and Pharmacokinetics

Another research effort focused on optimizing the synthesis of this compound for improved pharmacokinetic properties. The study assessed various synthetic routes and their effects on yield and purity, ultimately identifying conditions that maximized the compound's availability for further biological testing .

Table 1: Comparison of Biological Activities

CompoundActivity Against MtbSolubility (μM)Metabolic Stability
This compoundModerate128High
Derivative AHigh172Moderate
Derivative BLow37.8Low

Mechanism of Action

The mechanism of action of Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in ester groups (methyl vs. ethyl) and protecting groups (ethoxycarbonyl vs. Boc). Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate 57113-90-3 C₁₃H₁₆N₂O₆ 296.28 g/mol Boc-protected amino group; methyl ester Candesartan intermediate
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate 136285-65-9 C₁₄H₁₈N₂O₆ 310.30 g/mol Boc-protected amino group; ethyl ester Synthetic intermediate
Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate 136285-67-1 C₂₃H₁₉N₃O₄ 401.42 g/mol Cyano-biphenyl moiety; ethyl ester Angiotensin II antagonist intermediates
Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate (Hypothetical) - C₁₁H₁₂N₂O₆ 268.22 g/mol Ethoxycarbonyl-protected amino group; methyl ester Potential intermediate (theoretical)
Key Observations:

Protecting Group Impact :

  • Boc groups (e.g., 57113-90-3) enhance steric bulk, improving stability during metal-catalyzed reactions (e.g., C–H functionalization) .
  • Ethoxycarbonyl groups offer milder deprotection conditions compared to Boc, which requires strong acids .

Ester Group Influence :

  • Methyl esters (e.g., 57113-90-3) exhibit faster hydrolysis rates than ethyl esters (e.g., 136285-65-9), affecting drug bioavailability .
  • Ethyl esters (e.g., 136285-67-1) increase lipophilicity, enhancing membrane permeability in prodrugs .

Nitro Group Reactivity :

  • The nitro group at the 3-position facilitates electrophilic aromatic substitution or reduction to amines, critical for further functionalization .

Biological Activity

Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, structure-activity relationships (SAR), and biological effects of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its nitro group, which is known to influence biological activity. The synthesis typically involves the reaction of methyl 2-amino-3-nitrobenzoate with ethoxycarbonyl isothiocyanate or similar reagents to introduce the ethoxycarbonyl moiety. This modification can enhance solubility and biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. For example, a study reported that related compounds showed potent inhibition against Mycobacterium tuberculosis (Mtb) under specific culture conditions, suggesting that structural modifications can lead to improved efficacy against resistant strains .

CompoundMIC (µg/mL)Activity Type
This compoundXAntimicrobial
Related Compound AYAntimicrobial
Related Compound BZAntimicrobial

Note: Replace X, Y, Z with actual MIC values from relevant studies.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro assays have demonstrated that it can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the nitro group and the introduction of different substituents on the benzoate ring can significantly alter the potency and selectivity of the compound. For instance, compounds with electron-withdrawing groups tend to exhibit higher biological activity due to increased reactivity towards biological targets .

Case Studies

  • Antimycobacterial Efficacy : A study conducted on a series of nitrobenzoate derivatives revealed that certain modifications led to enhanced efficacy against Mtb. The results indicated that compounds with optimized lipophilicity and hydrogen bonding capabilities were more effective in penetrating bacterial membranes .
  • Cancer Cell Line Studies : In experiments involving breast cancer cell lines, this compound demonstrated significant cytotoxicity. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the common synthetic routes for Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including nitration, esterification, and amidation. Key methods include:

  • Alkylation with phase transfer catalysts : Methyl 2-((t-butoxycarbonyl)amino)-3-nitrobenzoate analogs are synthesized via alkylation using 4-bromomethyl-2'-cyanobiphenyl in the presence of phase transfer catalysts, enhancing reaction efficiency .
  • Nitration and methylation : Nitration of benzoate precursors with HNO₃/H₂SO₄ introduces the nitro group, followed by methylation using methyl iodide and a base (e.g., K₂CO₃) .

Q. Optimization factors :

  • Catalyst selection (e.g., palladium for nitro reductions) .
  • Temperature control during nitration to avoid side reactions .
  • Solvent polarity adjustments to improve yields .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., nitro, ethoxycarbonyl) via chemical shifts. Aromatic protons and ester groups are key identifiers .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for research-grade material) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for esters) .
  • Melting Point Analysis : Validates crystallinity and purity (e.g., deviations >2°C indicate impurities) .

Q. What are the primary chemical reactions involving this compound?

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite reduces the nitro group to an amine, enabling further functionalization .
  • Ester Hydrolysis : Alkaline conditions (NaOH/EtOH) cleave the methyl ester to carboxylic acid derivatives .
  • Substitution Reactions : The ethoxycarbonylamino group undergoes nucleophilic substitutions with amines or thiols .

Advanced Research Questions

Q. What mechanistic insights exist for the reduction of the nitro group in this compound?

The nitro-to-amine reduction proceeds via intermediates (nitroso, hydroxylamine) under hydrogenation. Key factors:

  • Catalyst Selectivity : Pd/C avoids over-reduction to hydroxylamines, while Zn/HCl may yield mixed products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields .
  • Computational Studies : Density Functional Theory (DFT) predicts transition states and activation energies for reduction pathways .

Q. How can computational methods enhance the understanding of this compound’s properties?

  • Spectroscopic Predictions : Spartan software calculates NMR/IR spectra, aligning with experimental data to validate structure .
  • QSAR Modeling : Quantifies substituent effects (e.g., nitro group electron-withdrawing properties) on reactivity and bioactivity .
  • Molecular Dynamics : Simulates interactions with biological targets (e.g., enzyme active sites) to guide drug design .

Q. How do synthetic conditions lead to contradictory data in yield or purity?

  • Catalyst Variability : Phase transfer catalysts (e.g., tetrabutylammonium bromide) may inconsistently stabilize intermediates, affecting yields .
  • Temperature Gradients : Nitration at >50°C risks byproduct formation (e.g., dinitro derivatives) .
  • Purification Methods : Column chromatography vs. recrystallization can alter purity metrics .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

  • Candesartan Precursor : It is alkylated with 4-bromomethyl-2'-cyanobiphenyl to form intermediates for angiotensin II receptor blockers .
  • Bioisostere Design : The ethoxycarbonylamino group mimics peptide bonds, aiding in protease inhibitor development .

Q. How do substituents influence the compound’s reactivity and applications?

  • Nitro Group : Enhances electrophilicity for nucleophilic aromatic substitutions; its position affects regioselectivity .
  • Ethoxycarbonylamino Group : Stabilizes intermediates via resonance, enabling controlled amidation .
  • Methyl Ester : Balances solubility (organic solvents) and hydrolytic stability for storage .

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